(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate
Description
(Z)-[(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3-nitrobenzoate is a structurally complex organobromine-chlorine hybrid compound featuring a cyclopropane ring, a nitrobenzoate ester, and imine functional groups. However, peer-reviewed studies specifically addressing its synthesis, crystallography, or biological activity are scarce in publicly available literature. Structural analogs, such as the 4-fluorobenzoate derivative (CAS 338415-62-6), provide indirect insights into its properties .
Properties
IUPAC Name |
[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN2O4/c24-17-8-4-15(5-9-17)22(21-13-20(21)14-6-10-18(25)11-7-14)26-31-23(28)16-2-1-3-19(12-16)27(29)30/h1-12,20-21H,13H2/b26-22+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNJJLNQQUWACO-XTCLZLMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
(Z)-[(4-Bromophenyl)[2-(4-Chlorophenyl)cyclopropyl]Methylidene]Amino 4-Fluorobenzoate (CAS 338415-62-6) Structural Difference: The 4-fluoro substituent on the benzoate ring replaces the 3-nitro group. Molecular Formula: C₂₃H₁₆BrClFNO₂ vs. C₂₃H₁₆BrClN₂O₄ (3-nitro analogue). Physicochemical Properties:
- The fluorine atom’s electronegativity enhances metabolic stability compared to nitro groups, which are more polar and prone to redox reactions .
- The 3-nitro group’s electron-withdrawing nature may increase reactivity in photochemical or electrophilic substitution reactions.
Nitro-Substituted Cyclopropane Derivatives
- Compounds like 3-nitro-1-(4-chlorophenyl)cyclopropane-1-carboxylates share the nitro-cyclopropane motif. These analogues exhibit enhanced thermal stability due to the rigid cyclopropane ring but show reduced solubility in polar solvents compared to halogenated derivatives .
Table 1: Comparative Data for Selected Analogues
Research Findings and Limitations
- Biological Activity : Fluorobenzoate derivatives exhibit moderate antimicrobial activity, whereas nitro groups in similar compounds correlate with cytotoxicity in cancer cell lines. These trends hint at possible bioactivity for the 3-nitrobenzoate variant, though experimental validation is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
